5-Bromo-2-hydroxyphenylboronic acid
Overview
Description
5-Bromo-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C6H6BBrO3. It is a derivative of phenylboronic acid, featuring a bromine atom and a hydroxyl group on the benzene ring. This compound is known for its utility in various chemical reactions and research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-2-hydroxybenzene with boronic acid derivatives under specific conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from 5-bromo-2-hydroxybenzene is reacted with a boronic acid derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Reduced phenylboronic acids.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-hydroxyphenylboronic acid is the DNA-dependent RNA polymerase in bacteria . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template.
Mode of Action
this compound interacts with its target by binding to the DNA-dependent RNA polymerase . This binding inhibits the enzyme’s function, preventing the transcription and replication of bacterial DNA.
Biochemical Pathways
The action of this compound primarily affects the transcription pathway in bacteria. By inhibiting DNA-dependent RNA polymerase, it disrupts the synthesis of RNA, which is a critical step in protein synthesis . This disruption can lead to the cessation of bacterial growth.
Result of Action
The molecular effect of this compound’s action is the inhibition of RNA synthesis in bacteria, leading to a halt in protein production . On a cellular level, this results in the inhibition of bacterial growth, as the bacteria are unable to produce the proteins necessary for their survival and replication.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by pH levels. Boronic acids are known to be only marginally stable in water and their rate of reaction can be considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its action.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-hydroxyphenylboronic acid has been shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase and preventing transcription . This suggests that it interacts with enzymes such as RNA polymerase and potentially other biomolecules involved in transcription .
Cellular Effects
Its ability to inhibit bacterial growth suggests that it may have significant effects on cellular processes, particularly those involving transcription .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve binding to DNA-dependent RNA polymerase, thereby preventing transcription . This could involve direct binding interactions with the enzyme, potentially leading to its inhibition .
Temporal Effects in Laboratory Settings
It is known that boronic acids are only marginally stable in water , suggesting that the compound may degrade over time in aqueous solutions.
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond forming reaction .
Scientific Research Applications
5-Bromo-2-hydroxyphenylboronic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the bromine atom.
2-Hydroxybenzeneboronic Acid: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxyphenylboronic Acid: Similar structure but with the bromine atom at a different position.
Uniqueness: 5-Bromo-2-hydroxyphenylboronic acid is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which influences its reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTWLOHAGPBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656973 | |
Record name | (5-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-97-0 | |
Record name | (5-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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